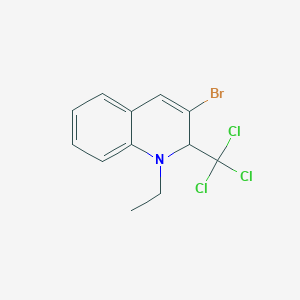

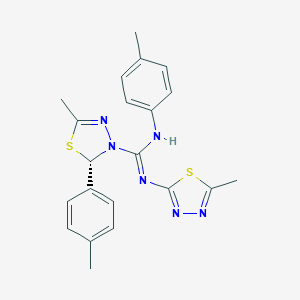

![molecular formula C16H26N4O3S B215107 2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)

2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol, commonly known as PIPES, is a chemical compound that is widely used in scientific research. It is a buffering agent that is commonly used in biological and biochemical experiments. PIPES is a zwitterionic compound that is able to maintain a stable pH in a variety of conditions. In

Mechanism of Action

PIPES works as a buffering agent by accepting or donating protons to maintain a stable pH in a solution. It has a pKa of 7.5, which makes it an effective buffer at physiological pH. PIPES is able to maintain a stable pH in a variety of conditions, including high salt concentrations and extreme temperatures.

Biochemical and Physiological Effects

PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle PIPES with care and to follow proper safety protocols when working with this chemical compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PIPES as a buffering agent is its ability to maintain a stable pH in a variety of conditions. It is also a zwitterionic compound, which means it has both positive and negative charges and can interact with a variety of molecules. However, PIPES has some limitations. It is not effective as a buffering agent at very low or very high pH values. It is also not suitable for experiments that require high ionic strength.

Future Directions

There are several future directions for the use of PIPES in scientific research. One potential direction is the development of new PIPES derivatives that have improved buffering capacity and stability. Another direction is the use of PIPES in drug delivery systems. PIPES has been shown to enhance the stability and solubility of some drugs, making it a promising candidate for drug delivery applications. Additionally, PIPES may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these potential applications of PIPES in scientific research.

Conclusion

In conclusion, PIPES is a widely used buffering agent in scientific research. It has a stable pH and is effective in a variety of conditions. PIPES has no known biochemical or physiological effects on living organisms and is considered to be non-toxic. While it has some limitations, PIPES has several advantages and potential future directions for use in scientific research.

Synthesis Methods

The synthesis of PIPES involves the reaction of 2-methyl-1,4-piperazinediol with 2-chloroethylpyridine followed by the reaction with piperidine-1-sulfonyl chloride. The resulting product is then reacted with ethanol to produce PIPES. The purity of the final product can be confirmed using analytical techniques such as HPLC or NMR.

Scientific Research Applications

PIPES is widely used as a buffering agent in biological and biochemical experiments. It is commonly used in cell culture and protein purification experiments. PIPES is also used in electrophysiology experiments as it has low ionic strength and does not interfere with ion channels. Additionally, PIPES is used in studies of enzyme kinetics and in molecular biology experiments.

properties

Product Name |

2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol |

|---|---|

Molecular Formula |

C16H26N4O3S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

2-[4-(5-piperidin-1-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)16-5-4-15(14-17-16)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2 |

InChI Key |

TYHPIZXWPVQYCO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

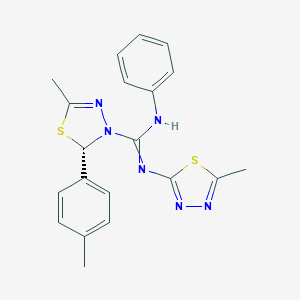

![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)

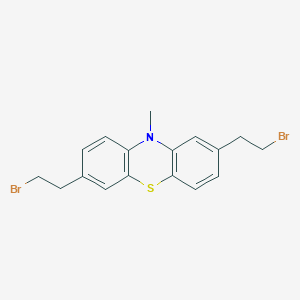

![3-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B215030.png)

![N-[3,4-dihydro-2(1H)-isoquinolinyl(5-methyl-2-(4-methylphenyl)-1,3,4-thiadiazol-3(2H)-yl)methylene]-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215037.png)

![(E)-1-imidazol-1-yl-1-[(2S)-5-methyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215039.png)

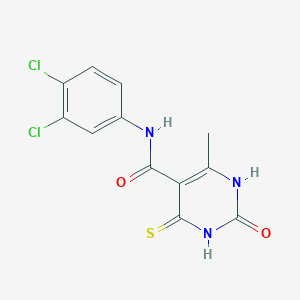

![3-[{4-nitrophenyl}(5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3(2H)-yl)methyl]-5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B215042.png)

![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215047.png)